3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Purity Analysis Procurement Specification Chemical Sourcing

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine addresses the need for precise SAR probes in lead optimization. The 4-methyl group increases lipophilicity (Δclog P ≈ 0.5) vs. the non-methylated analog, enabling systematic exploration of the 'magic methyl' effect on membrane permeability and target binding. Bromine at the 3-position enables reliable Suzuki coupling for rapid library synthesis. Documented 46% synthesis yield aids in cost estimation. Sourced with 98% purity for reproducible results.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
CAS No. 885681-79-8
Cat. No. B6334608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine
CAS885681-79-8
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1C2=CC=C(C=C2)OC)Br
InChIInChI=1S/C13H12BrNO/c1-9-12(7-15-8-13(9)14)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3
InChIKeyFVAFAAKOWUXSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine: Procurement & Baseline


3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS 885681-79-8) is a brominated pyridine derivative featuring a 4-methoxyphenyl group at the 5-position and a methyl group at the 4-position. It is primarily utilized as a building block in medicinal chemistry and organic synthesis . The compound's structure—combining a bromine handle for cross-coupling with a methoxyphenyl group and a strategically placed methyl substituent—positions it as a versatile intermediate for constructing more complex pyridine-containing molecules .

Why 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Is Not Substitutable


Generic substitution among brominated pyridine derivatives is not scientifically justified without comparative data, as subtle structural variations—such as the presence or position of a methyl group—can significantly alter physicochemical properties, reactivity, and biological outcomes [1]. The addition of a single methyl group, for instance, typically increases molecular weight by ~14 g/mol and lipophilicity (Δclog P ≈ 0.5), potentially impacting membrane permeability, metabolic stability, and target binding affinity [2]. Therefore, direct replacement with a close analog like 3-Bromo-5-(4-methoxyphenyl)pyridine (CAS 452972-07-5) or other substituted pyridines requires rigorous head-to-head validation to ensure experimental reproducibility and avoid confounding structure-activity relationship (SAR) interpretations [1].

Quantitative Evidence for 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine


Vendor Purity Specifications

Commercial purity specifications for 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine vary among suppliers, with reported values ranging from 95% to 99% . While not a biological comparator, this variability has direct implications for experimental reproducibility and downstream reaction yields, making it a critical procurement parameter. The highest specified purity (99%) is reported by LookChem, whereas other vendors (AKSci, Chemscene, Boroncore) specify 95-98% . Users should verify the analytical method and certificate of analysis for their specific application.

Purity Analysis Procurement Specification Chemical Sourcing

Molecular Weight & Lipophilicity: Methyl Effect

The presence of a methyl group at the 4-position of the pyridine ring distinguishes 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (MW = 278.14 g/mol) from its direct analog, 3-Bromo-5-(4-methoxyphenyl)pyridine (CAS 452972-07-5, MW = 264.12 g/mol) . This structural modification increases molecular weight by 14.02 g/mol and is expected to increase lipophilicity (Δclog P ≈ 0.5) based on established medicinal chemistry principles [1]. Such differences can alter membrane permeability, metabolic stability, and target binding interactions, making the two compounds non-interchangeable in SAR studies.

Physicochemical Properties SAR Analysis Lead Optimization

Suzuki-Miyaura Cross-Coupling Yield

A reported synthetic route for 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine involves a Suzuki-Miyaura cross-coupling between 3,5-dibromo-4-methylpyridine and 4-methoxyphenylboronic acid, yielding the product in 46% yield after purification . While this yield is not directly compared to that of an analog synthesized under identical conditions, it provides a quantitative benchmark for procurement planning and synthetic feasibility assessments. The reported yield can inform cost-of-goods calculations for scale-up and guide optimization efforts if higher yields are required for specific applications.

Synthetic Methodology Process Chemistry Yield Optimization

Application Scenarios for 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine


SAR Scaffold for Medicinal Chemistry

Given its defined substitution pattern and the established 'magic methyl' effect on lipophilicity and target interactions [1], this compound serves as a precise building block for SAR campaigns aimed at optimizing pyridine-based leads. Researchers can use it to systematically probe the contribution of the 4-methyl group to biological activity, as substituting the non-methylated analog would confound data interpretation [1]. The documented synthetic yield of 46% provides a baseline for project planning and cost estimation .

Cross-Coupling Library Intermediate

The bromine atom at the 3-position is a reliable handle for Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions . The availability of this compound from multiple vendors with specified purity levels (95-99%) enables the efficient generation of diverse libraries of 3,5-diarylpyridines, with the 4-methyl group offering a point of diversification that can be leveraged to explore chemical space distinct from the 4-unsubstituted analog .

Physicochemical Probe for Lead Optimization

The compound's molecular weight (278.14 g/mol) and predicted increase in lipophilicity (Δclog P ≈ 0.5) relative to the 4-unsubstituted analog make it a valuable tool for evaluating the impact of a single methyl group on key drug-like properties. This can be particularly useful in optimizing parameters such as LogD, solubility, and metabolic stability without introducing major steric bulk, a common strategy in lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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